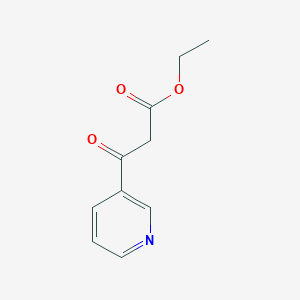

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

Descripción

Significance of Pyridine-Containing Beta-Keto Esters in Contemporary Chemical Research

The incorporation of a pyridine (B92270) ring into the structure of a beta-keto ester, as seen in Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, introduces a new dimension of chemical and biological significance. The pyridine nucleus is a common feature in many natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov Its presence can significantly influence the physicochemical properties of a molecule, such as its basicity, water solubility, and ability to form hydrogen bonds. nih.gov

In the context of medicinal chemistry, pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets. Therefore, the synthesis of molecules containing this scaffold is of great interest to medicinal chemists. Pyridine-containing beta-keto esters serve as valuable intermediates in the synthesis of such biologically active molecules. researchgate.net

Historical Context and Current Research Trajectory of this compound

The synthesis of beta-keto esters has a long history, with the Claisen condensation being one of the most fundamental methods for their preparation. This reaction, which involves the base-catalyzed condensation of two ester molecules, has been a cornerstone of organic synthesis for over a century. libretexts.orgorgsyn.org The synthesis of this compound can be achieved through a Claisen condensation of ethyl nicotinate (B505614) with ethyl acetate (B1210297). researchgate.net This method provides a direct and efficient route to this important building block.

The current research trajectory for this compound is largely focused on its application as a versatile precursor in the synthesis of more complex heterocyclic compounds. Its bifunctional nature, possessing both a reactive beta-keto ester moiety and a pyridine ring, makes it an ideal starting material for multicomponent reactions. One of the most notable applications is in the Hantzsch pyridine synthesis, a one-pot reaction that combines an aldehyde, a beta-keto ester, and a nitrogen source to produce dihydropyridines. rsc.org These dihydropyridine derivatives are of significant pharmaceutical importance, with many exhibiting activity as calcium channel blockers.

Detailed Research Findings

Recent research has highlighted the utility of this compound in the synthesis of novel compounds with potential therapeutic applications. For example, its use in the Hantzsch synthesis allows for the creation of a library of dihydropyridine derivatives with varying substituents, which can then be screened for their biological activity. The pyridine nitrogen in the starting material can also be a site for further functionalization, adding another layer of diversity to the synthesized molecules.

The reactivity of the active methylene (B1212753) group in this compound allows for a range of chemical modifications. It can be readily alkylated or acylated to introduce new substituents, further expanding the scope of accessible molecular structures. These derivatives can then be used in subsequent cyclization reactions to form a variety of heterocyclic systems.

Below are interactive data tables summarizing the physicochemical properties and identifying information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H11NO3 | sigmaaldrich.comchemscene.com |

| Molecular Weight | 193.20 g/mol | chemscene.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.comchemscene.com |

Table 2: Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 6283-81-4 | sigmaaldrich.comchemscene.com |

| InChI Key | APQGYFNHIWMRIJ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-oxo-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQGYFNHIWMRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278486 | |

| Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-81-4 | |

| Record name | 6283-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6283-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Oxo 3 Pyridin 3 Yl Propanoate and Analogues

Classical Synthetic Approaches

The most fundamental and widely employed method for synthesizing β-keto esters is the Claisen condensation reaction. libretexts.org This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base, yielding a β-keto ester. numberanalytics.comlibretexts.org

Claisen-type Condensation Reactions Involving Ethyl Nicotinate (B505614)

The synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is classically achieved via a crossed Claisen condensation. organic-chemistry.org This reaction utilizes ethyl nicotinate, which lacks enolizable α-hydrogens, as the acylating agent (electrophile) and ethyl acetate (B1210297) as the nucleophilic partner. organic-chemistry.orgresearchgate.net The reaction is promoted by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of ethyl acetate to form a reactive enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of ethyl nicotinate. Subsequent elimination of an ethoxide ion results in the formation of the target β-keto ester. numberanalytics.com The driving force for the reaction is the formation of the highly stabilized enolate of the resulting β-keto ester product. organic-chemistry.org

The general mechanism proceeds as follows:

Enolate Formation: The base (e.g., sodium ethoxide) removes an acidic α-hydrogen from ethyl acetate.

Nucleophilic Attack: The resulting enolate ion attacks the carbonyl carbon of ethyl nicotinate.

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-keto ester. libretexts.org

Deprotonation: A final, irreversible deprotonation of the product by the alkoxide base drives the equilibrium towards the product. Acid workup is then required to protonate the enolate and isolate the final product. orientjchem.org

Optimization of Reaction Conditions and Reagent Selection

The yield and selectivity of the Claisen condensation are highly dependent on several factors, including the choice of base, solvent, and reaction temperature. numberanalytics.com Strong bases are essential for generating the necessary enolate concentration. While sodium ethoxide is commonly used, other potent bases like sodium hydride, sodium amide, or lithium diisopropylamide (LDA) can often lead to improved yields. organic-chemistry.org The choice of base is critical; for instance, hydroxide (B78521) is unsuitable as it can cause saponification of the ester. libretexts.org

The solvent plays a significant role in the reaction's efficacy. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often preferred as they can effectively solvate the cation of the base without interfering with the nucleophilic enolate. numberanalytics.com Temperature control is also crucial; lower temperatures are frequently used to enhance selectivity and minimize side reactions. numberanalytics.com

| Parameter | Reagent/Condition | Rationale/Effect on Reaction |

|---|---|---|

| Base | Sodium Ethoxide (NaOEt) | Traditional and effective base, readily prepared from sodium and ethanol (B145695). |

| Base | Sodium Hydride (NaH) | Stronger, non-nucleophilic base; can increase yield by irreversibly deprotonating the alcohol byproduct. organic-chemistry.org |

| Base | Lithium diisopropylamide (LDA) | Very strong, sterically hindered base; useful for kinetic control and minimizing self-condensation of the enolizable ester. numberanalytics.com |

| Solvent | Toluene | A non-polar solvent that can be effective, particularly with stronger bases like LiHMDS. researchgate.net |

| Solvent | Tetrahydrofuran (THF) | A polar aprotic solvent that can improve reaction rates and selectivity. numberanalytics.com |

| Temperature | Reflux | Often used in classical preparations to drive the reaction to completion. researchgate.net |

| Temperature | Low Temperature (e.g., 0 °C to -78 °C) | Favors kinetic control, improves selectivity, and reduces side reactions, especially when using very strong bases like LDA. numberanalytics.com |

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for environmentally responsible chemical processes, advanced and sustainable methods for synthesizing β-keto esters have been developed. These strategies focus on increasing efficiency, reducing waste, and utilizing safer reagents.

Microwave-Assisted Synthesis Techniques for Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. nih.gov For the synthesis of derivatives of this compound and related heterocyclic structures, microwave irradiation offers significant advantages. thebioscan.comqu.edu.sa The efficient and rapid heating provided by microwaves can enhance the rates of condensation and multicomponent reactions, which are often used to build complex heterocyclic systems from β-keto ester precursors. nih.govthebioscan.com For example, microwave-assisted, solvent-free, four-component domino reactions involving β-keto esters have been successfully employed to synthesize complex quinoline (B57606) derivatives, highlighting the potential of this technology for creating diverse molecular libraries efficiently. thebioscan.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours nih.gov |

| Energy Efficiency | Lower (heats entire vessel) | Higher (direct heating of polar molecules) |

| Yields | Variable, often moderate | Often higher due to reduced side reactions and decomposition nih.gov |

| Solvent Use | Typically requires solvents | Enables solvent-free or reduced-solvent conditions thebioscan.com |

| Applicability | Wide applicability | Excellent for polar reactants; highly effective for multicomponent and condensation reactions nih.govthebioscan.com |

Implementation of Green Chemistry Principles in Beta-Keto Ester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of β-keto ester synthesis, this involves developing methodologies that are atom-economical, use benign catalysts, and operate under milder, solvent-free conditions. nih.govgoogle.com

Key green approaches include:

Catalytic Methods: Utilizing environmentally benign catalysts, such as certain lipases for transesterification reactions, provides a mild, solvent-free alternative to traditional synthesis. google.com

Solvent-Free Reactions: Performing reactions without a solvent, often facilitated by microwave irradiation, minimizes volatile organic compound (VOC) emissions and simplifies product purification. thebioscan.com

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces waste. nih.gov

Use of Renewable Resources: Investigating the synthesis of β-keto esters from renewable starting materials, such as fatty acids via intermediates like Meldrum's acid, presents a sustainable alternative to petrochemical-based routes. rsc.org

These strategies contribute to making the synthesis of valuable intermediates like this compound more economically and environmentally sustainable.

Preparation of Related Pyridyl Beta-Keto Esters for Comparative Analysis

To understand the structure-activity relationships of molecules derived from pyridyl β-keto esters, it is often necessary to synthesize and study various positional isomers. The preparation of analogues such as ethyl 3-oxo-3-(pyridin-2-yl)propanoate and ethyl 3-oxo-3-(pyridin-4-yl)propanoate follows a similar synthetic logic to the pyridin-3-yl isomer, primarily relying on the Claisen condensation.

The key difference lies in the starting material. For instance, the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate is achieved by refluxing ethyl isonicotinate (B8489971) (the 4-pyridyl isomer) with ethyl acetate in the presence of sodium ethoxide. researchgate.net This straightforward substitution of the starting nicotinate ester allows for the selective production of the desired isomer. The electronic properties of the pyridine (B92270) ring can influence the reactivity of the starting ester, potentially requiring slight modifications to the reaction conditions for optimal yields. A comparative analysis of these isomers is crucial for fields like medicinal chemistry, where the position of the nitrogen atom in the pyridine ring can significantly impact a molecule's biological activity and pharmacological properties.

| Target Compound | Starting Pyridyl Ester | Common Name of Precursor Acid |

|---|---|---|

| This compound | Ethyl nicotinate | Nicotinic Acid (Niacin) |

| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | Ethyl isonicotinate | Isonicotinic Acid |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | Ethyl picolinate | Picolinic Acid |

Synthesis of Isomeric Pyridyl Propanoates (e.g., pyridin-4-yl isomer)

The synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, an isomer of the title compound, serves as a well-documented example of the synthetic strategy for this class of molecules. This process involves the Claisen condensation of an appropriate pyridine carboxylic acid ester with ethyl acetate in the presence of a strong base.

A common and effective method for the preparation of ethyl 3-oxo-3-(pyridin-4-yl)propanoate is the reaction of ethyl isonicotinate with ethyl acetate using sodium ethoxide as the base. asianpubs.orgresearchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as benzene. asianpubs.org

The reaction proceeds as follows:

Step 1: Enolate Formation: Sodium ethoxide, a strong base, abstracts an α-proton from ethyl acetate to form the corresponding enolate.

Step 2: Nucleophilic Acyl Substitution: The enolate of ethyl acetate then acts as a nucleophile, attacking the carbonyl carbon of ethyl isonicotinate.

Step 3: Elimination: The tetrahedral intermediate formed subsequently eliminates an ethoxide ion to yield the β-keto ester, ethyl 3-oxo-3-(pyridin-4-yl)propanoate. libretexts.org

It is important to note that the product of a Claisen condensation exists as a tautomeric mixture of the keto and enol forms. For ethyl 3-oxo-3-(pyridin-4-yl)propanoate, the enol form is found to be more prevalent than the keto form in deuterated chloroform (B151607) (CDCl₃), with an approximate enol to keto ratio of 3:2 as determined by ¹H NMR spectroscopy. asianpubs.org

A typical experimental procedure involves adding ethyl acetate to a solution of sodium ethoxide in benzene, followed by the addition of ethyl isonicotinate. The mixture is then refluxed for an extended period, for instance, 14 hours. asianpubs.org After the reaction is complete, the product is isolated and purified, often by column chromatography, to yield the desired ethyl-3-oxo-3-(pyridin-4-yl)propanoate. asianpubs.org A reported yield for this synthesis is 75%. asianpubs.org

This methodology can be adapted for the synthesis of other isomeric pyridyl propanoates, including the target compound this compound, by starting with the corresponding pyridine carboxylic acid ester, in this case, ethyl nicotinate.

Table 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

| Ethyl isonicotinate, Ethyl acetate | Sodium ethoxide, Benzene | Reflux, 14 h | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 75% | asianpubs.org |

Stereoselective Biocatalytic Reductions of Related Ketoesters

The stereoselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is of significant interest as these products are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.gov Biocatalysis, utilizing whole cells or isolated enzymes, has emerged as a powerful tool for these transformations due to the high enantioselectivity often achieved under mild reaction conditions. nih.gov

While specific studies on the biocatalytic reduction of this compound are not extensively detailed in the provided search results, research on analogous pyridine-based ketoesters provides valuable insights into the potential methodologies. A noteworthy example is the chemoenzymatic synthesis of chiral pyridine-based α-fluorinated secondary alcohols, which involves the enantioselective reduction of the corresponding prochiral ketones. nih.govnih.gov

In this approach, prochiral α-halogenated ketones are synthesized and subsequently reduced to the corresponding chiral alcohols using an alcohol dehydrogenase from Lactobacillus kefir. nih.govnih.gov This enzyme has demonstrated high enantiomeric excess (95–>99%) and yields of up to 98% for the reduction of various pyridine-containing ketones. nih.govresearchgate.net

The enzymatic reduction is typically carried out in a buffer solution, such as a phosphate (B84403) buffer (pH 7.0), at a controlled temperature (e.g., 30 °C). nih.gov The reaction utilizes a cofactor, such as NADP⁺, and a co-substrate, like isopropanol, for cofactor regeneration. nih.gov

Table 2: Enzymatic Reduction of Picoline-Based Ketones

| Substrate | Enzyme | Cofactor Regeneration | Enantiomeric Excess (ee) | Yield | Reference |

| α-Halogenated acyl pyridine derivatives | Alcohol dehydrogenase from Lactobacillus kefir | Isopropanol | 95–>99% | up to 98% | nih.govresearchgate.net |

The high enantioselectivity of these biocatalytic reductions is a key advantage over traditional chemical methods, which may require chiral catalysts or resolving agents. The use of whole-cell catalysts, such as E. coli cells heterologously producing the desired dehydrogenase, can further simplify the process by providing a self-sustaining system for cofactor regeneration. nih.gov

The principles demonstrated in the reduction of these related pyridine-based ketones can be directly applied to the stereoselective biocatalytic reduction of this compound and its isomers. By employing suitable dehydrogenases, it is anticipated that the corresponding chiral β-hydroxy pyridylpropanoates can be obtained with high optical purity.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Oxo 3 Pyridin 3 Yl Propanoate

Keto-Enol Tautomerism and Its Influence on Reactivity

Like other β-keto esters, Ethyl 3-oxo-3-(pyridin-3-yl)propanoate exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium, known as keto-enol tautomerism, is a fundamental concept that dictates the compound's reactivity. The interconversion between these forms involves the migration of a proton and the shifting of bonding electrons.

The position of this equilibrium is significantly influenced by various factors, including the solvent, temperature, and pH. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Conversely, polar solvents can stabilize the keto form by intermolecular hydrogen bonding. For the analogous compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, it has been observed in NMR studies that the enol form is predominant over the keto form in a chloroform (B151607) (CDCl3) solvent, with an approximate enol-to-keto ratio of 3:2. asianpubs.org

The existence of these two tautomers provides the molecule with dual reactivity. The keto form possesses two electrophilic carbonyl carbons, while the enol form features a nucleophilic C=C double bond, making the α-carbon reactive towards electrophiles.

The equilibrium between the keto and enol forms allows for diverse reactivity.

The equilibrium between the keto and enol forms allows for diverse reactivity.Table 1: Influence of Tautomerism on Chemical Reactivity

| Tautomeric Form | Key Reactive Site | Type of Reactivity | Common Reactions |

| Keto Form | Carbonyl Carbon (C3) | Electrophilic | Nucleophilic addition (e.g., with amines, organometallics) |

| α-Carbon (C2) | Nucleophilic (as enolate) | Alkylation, Acylation, Halogenation | |

| Enol Form | α-Carbon (C2) | Nucleophilic | Electrophilic addition, Halogenation |

| Enolic Hydroxyl | Nucleophilic/Acidic | O-acylation, Deprotonation |

Nucleophilic and Electrophilic Reactivity at Key Centers

The unique arrangement of functional groups in this compound creates several centers susceptible to either nucleophilic or electrophilic attack.

Electrophilic Centers: The primary electrophilic sites are the carbonyl carbon of the ketone (C3) and the carbonyl carbon of the ester group. These centers are susceptible to attack by a wide range of nucleophiles. The pyridine (B92270) ring, being electron-deficient, can also undergo nucleophilic aromatic substitution under certain conditions, although this is generally less facile than reactions on the side chain.

Nucleophilic Centers: The α-carbon (C2), located between the two carbonyl groups, is the most significant nucleophilic center. The acidity of the α-protons allows for easy deprotonation by a base to form a stabilized enolate ion. This enolate is a potent nucleophile that can react with various electrophiles. Furthermore, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic.

Diversification through Condensation and Annulation Reactions

The true synthetic utility of this compound is most evident in its application in condensation and annulation reactions, which provide pathways to a vast array of complex heterocyclic structures.

The ketone carbonyl group readily reacts with primary and secondary amines under acid catalysis. Reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, leads to the formation of an enamine. This reaction proceeds via a carbinolamine intermediate, which then dehydrates. The resulting enamine is a powerful nucleophile at the α-carbon and is a key intermediate in reactions like the Stork enamine alkylation. Reaction with primary amines yields an imine, which can also serve as an intermediate in various synthetic transformations.

This compound is a classic precursor for constructing fused heterocyclic rings. Its ability to act as a 1,3-dielectrophile (after enolate formation and subsequent reaction) makes it ideal for reactions with binucleophiles.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines . These structures can be formed through the condensation of this compound with 5-aminopyrazole derivatives. The reaction typically involves an initial condensation between the amine and the ketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrazolopyridine core. This class of compounds is of significant interest due to its wide range of biological activities.

While not as commonly cited for this specific isomer, the β-keto ester moiety is also a key component in synthetic routes toward pyrroloquinolinones . These syntheses often involve multi-step sequences where the keto and ester functionalities are sequentially engaged to build the fused ring system.

The active methylene (B1212753) group (α-carbon) of this compound can be readily halogenated. This reaction can proceed via two different mechanisms depending on the conditions. pressbooks.pubwikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. The enol's double bond attacks the halogen (e.g., Br₂, Cl₂). This method is typically effective for monohalogenation because the introduction of an electron-withdrawing halogen destabilizes the protonated carbonyl intermediate required for further enol formation. libretexts.orglibretexts.org

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which then attacks the halogen. This process is often difficult to stop at the mono-substitution stage. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-proton, making the formation of a second enolate faster. This often leads to di-halogenated products unless the reaction conditions are carefully controlled. pressbooks.pubwikipedia.org

The resulting α-halo-β-keto esters are valuable synthetic intermediates, for example, in the Favorskii rearrangement or as precursors for α,β-unsaturated ketones via dehydrohalogenation. libretexts.org

Table 2: Summary of Condensation and Annulation Reactions

| Reaction Type | Reagent/Partner | Intermediate/Product Type | Resulting Heterocyclic System (Example) |

| Enamine Formation | Secondary Amine (e.g., Pyrrolidine) | Enamine | N/A (Intermediate for further reaction) |

| Cyclocondensation | 5-Aminopyrazoles | Pyrazolopyridine precursor | Pyrazolo[3,4-b]pyridines |

| α-Halogenation | Br₂, Cl₂, I₂ (acid or base) | α-Halo-β-keto ester | N/A (Functionalized intermediate) |

Derivatization Leading to Complex Heterocyclic Architectures

Beyond the specific examples above, the reactivity profile of this compound allows for its incorporation into a multitude of named reactions for heterocyclic synthesis.

One such example is the Hantzsch Pyridine Synthesis . In this multi-component reaction, a β-keto ester (like this compound), an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a dihydropyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org Subsequent oxidation yields a substituted pyridine derivative. This reaction is a cornerstone of pyridine chemistry and allows for the modular construction of highly functionalized pyridine rings.

Another important transformation is the Knoevenagel Condensation . The active methylene group of this compound can condense with aldehydes or ketones, typically catalyzed by a weak base. This reaction forms a new carbon-carbon double bond and is a reliable method for synthesizing α,β-unsaturated systems, which are themselves versatile intermediates for further transformations, including Michael additions and various cyclization reactions. asianpubs.orgresearchgate.net

Through these and other synthetic strategies, this compound has proven to be a cornerstone in the synthesis of diverse and complex molecules, particularly within the realm of medicinal and materials chemistry.

Synthesis of Thioxoimidazolidine Derivatives

The synthesis of thioxoimidazolidine derivatives from this compound can be achieved through a multi-step process. A key intermediate in this pathway is the formation of a thiosemicarbazone, which subsequently undergoes cyclization.

The initial step involves the condensation reaction of this compound with thiosemicarbazide (B42300). This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. The carbonyl group of the β-ketoester reacts with the primary amine of the thiosemicarbazide to form a thiosemicarbazone intermediate.

Following the formation of the thiosemicarbazone, the next step is the cyclization to form the 2-thioxoimidazolidin-4-one ring. This is commonly achieved by reacting the thiosemicarbazone with an α-haloester, such as ethyl chloroacetate, in the presence of a base like sodium acetate (B1210297). chemmethod.com The base facilitates the deprotonation of the thiosemicarbazone, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate. Subsequent intramolecular condensation and elimination of ethanol lead to the formation of the desired thioxoimidazolidinone ring.

Table 1: Proposed Reaction Scheme for Thioxoimidazolidine Derivative Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Thiosemicarbazide | Ethanol, Catalytic Acid, Heat | Ethyl 2-(1-(pyridin-3-yl)-3-oxopropylidene)hydrazine-1-carbothioamide (Thiosemicarbazone intermediate) |

| 2 | Thiosemicarbazone intermediate, Ethyl chloroacetate | Sodium Acetate, Ethanol, Reflux | Ethyl 2-(4-oxo-3-(pyridin-3-yl)-2-thioxoimidazolidin-1-yl)acetate |

The resulting thioxoimidazolidine derivative possesses a pyridinyl substituent, which can influence its chemical and biological properties.

Construction of Substituted Thiazole (B1198619) Rings

The construction of substituted thiazole rings from this compound can be effectively carried out using the Hantzsch thiazole synthesis. ijper.orgnih.govsynarchive.com This well-established method involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). ijper.org

The first step in this pathway is the α-halogenation of the β-ketoester, this compound. This can be accomplished using various halogenating agents, such as N-bromosuccinimide (NBS) or sulfuryl chloride, to introduce a halogen atom (bromine or chlorine) at the α-position (the carbon atom between the two carbonyl groups). This reaction creates the necessary α-haloketone intermediate.

The subsequent step is the condensation of the α-halo-β-ketoester with thiourea. This reaction is typically carried out in a solvent like ethanol and often at elevated temperatures. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks one of the carbonyl carbons of the ketoester. Dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring. The final product is a 2-amino-4-(pyridin-3-yl)thiazole derivative with an ester group at the 5-position.

Table 2: Proposed Reaction Scheme for Substituted Thiazole Ring Construction

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound | N-Bromosuccinimide (NBS) or Sulfuryl Chloride | Ethyl 2-halo-3-oxo-3-(pyridin-3-yl)propanoate (α-haloketone intermediate) |

| 2 | α-haloketone intermediate, Thiourea | Ethanol, Heat | Ethyl 2-amino-4-(pyridin-3-yl)thiazole-5-carboxylate |

This synthetic route provides a straightforward method to access highly functionalized thiazole derivatives bearing a pyridinyl moiety.

Chelation and Complex Formation with Metal Ions (from derivatives)

Derivatives of this compound, particularly the thioxoimidazolidine and thiazole compounds synthesized as described above, exhibit significant potential for chelation and complex formation with various metal ions. The presence of multiple heteroatoms (nitrogen and sulfur) and the pyridinyl group creates effective coordination sites for metal binding. nih.govnih.gov

The nitrogen atom of the pyridine ring, the nitrogen atoms within the thioxoimidazolidine or thiazole ring, and the sulfur atom of the thioxo group or the thiazole ring can all act as Lewis bases, donating lone pairs of electrons to a metal cation. This multidentate character allows these molecules to act as chelating ligands, forming stable ring structures with the metal ion.

Research has shown that thiazole derivatives containing a pyridyl group can form stable complexes with a range of transition metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II). nih.govnih.gov The coordination can lead to the formation of complexes with varying geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand-to-metal ratio. For instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic compound, has been shown to act as a bidentate ligand, coordinating to metal ions through its sulfur and an amine group to form a five-membered chelate ring. nih.gov Similarly, 5-N-arylaminothiazoles with pyridyl groups have been used to synthesize nickel and zinc complexes. nih.gov

Thioxoimidazolidinone derivatives also demonstrate strong chelating abilities. The presence of the thione group (C=S) and the nitrogen atoms of the imidazolidinone ring, in conjunction with the pyridinyl nitrogen, provides multiple binding sites for metal ions. The "soft" sulfur atom has a high affinity for "soft" metal ions, while the "hard" nitrogen atoms can coordinate with a wider range of metal ions.

Table 3: Potential Coordination Sites in Thioxoimidazolidine and Thiazole Derivatives for Metal Ion Chelation

| Derivative | Potential Coordination Atoms |

| Pyridinyl-thioxoimidazolidinone | Pyridine Nitrogen, Imidazolidinone Nitrogens, Thione Sulfur |

| Pyridinyl-thiazole | Pyridine Nitrogen, Thiazole Nitrogen, Thiazole Sulfur |

The formation of these metal complexes can significantly alter the physical and chemical properties of the organic ligand, including its color, solubility, and reactivity. These properties make such complexes of interest in various fields, including catalysis, materials science, and medicinal chemistry.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, both ¹H and ¹³C NMR are critical for confirming its structure and investigating its dynamic tautomeric equilibrium.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Tautomeric Ratio Determination

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. A key feature of β-keto esters like this compound is their existence as a mixture of keto and enol tautomers in solution. ¹H NMR spectroscopy is instrumental in observing and quantifying this equilibrium.

The keto form would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the α-methylene protons (-CH₂-), and distinct signals for the four protons on the pyridine (B92270) ring. The enol form would exhibit a signal for the vinyl proton (-CH=) and a downfield signal for the enolic hydroxyl proton (-OH), in addition to the ethyl and pyridine signals. The integration of the signals corresponding to the α-methylene protons of the keto form and the vinyl proton of the enol form allows for the determination of the tautomeric ratio.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Tautomers

| Assignment | Keto Form (δ, ppm) | Enol Form (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Ethyl -CH₃ | ~1.2-1.4 | ~1.2-1.4 | Triplet (t) | 3H |

| α-Methylene -CH₂- | ~4.0 | - | Singlet (s) | 2H |

| Ethyl -CH₂- | ~4.1-4.3 | ~4.1-4.3 | Quartet (q) | 2H |

| Vinylic -CH= | - | ~5.8 | Singlet (s) | 1H |

| Pyridine Ring H | ~7.4-9.2 | ~7.4-9.2 | Multiplets (m) | 4H |

Note: Data is predictive and may vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) is used to confirm the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The presence of signals in the characteristic regions for a ketone carbonyl (~190-200 ppm), an ester carbonyl (~165-175 ppm), sp²-hybridized carbons of the pyridine ring, and sp³-hybridized carbons of the ethyl group and the methylene (B1212753) bridge provides definitive evidence for the compound's structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| α-Methylene -CH₂- | ~46 |

| Ethyl -OCH₂- | ~62 |

| Pyridine C3, C4, C5 | ~124-138 |

| Pyridine C2, C6 | ~149-154 |

| Ester C=O | ~167 |

Note: Data is predictive and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., GC-MS, FAB-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₀H₁₁NO₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.20 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Common fragmentation patterns for this molecule would involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45), the ethyl group (-CH₂CH₃, m/z 29), or cleavage yielding the nicotinoyl cation (m/z 106). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) couple the separation power of GC with the detection capabilities of MS, while Fast Atom Bombardment (FAB-MS) is a soft ionization technique that can be useful for minimizing fragmentation and clearly observing the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would show several characteristic absorption bands. The presence of two distinct carbonyl stretching frequencies would be a key feature: one for the ester C=O group and another for the ketone C=O group. The enol form would exhibit a broad O-H stretching band and a C=C stretching band. Hydrogen bonding in the enol tautomer can cause shifts in the C=O and O-H stretching frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1735-1750 |

| C=O (Ketone) | Stretch | ~1690-1715 |

| C=N, C=C (Aromatic) | Stretch | ~1580-1610 |

| C-O (Ester) | Stretch | ~1100-1300 |

| C-H (sp² - Pyridine) | Stretch | ~3010-3100 |

| C-H (sp³ - Alkyl) | Stretch | ~2850-3000 |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a single sharp peak in the chromatogram from either HPLC or GC analysis would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). These methods can also be used to separate the target compound from any starting materials, by-products, or isomers.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₁NO₃) to validate the empirical formula. For a pure sample, the experimental values should be in close agreement with the calculated percentages.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₁NO₃)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 62.17 |

| Hydrogen (H) | 5.74 |

| Nitrogen (N) | 7.25 |

Close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Applications in Medicinal Chemistry and Biological Sciences

Utilization as a Building Block in the Synthesis of Therapeutically Relevant Compounds

The chemical reactivity of ethyl 3-oxo-3-(pyridin-3-yl)propanoate allows for its facile conversion into various complex molecular architectures. The presence of the keto and ester functionalities, along with the acidic α-protons, enables a wide range of chemical transformations, including cyclization, condensation, and substitution reactions. This has been extensively exploited in the synthesis of numerous therapeutically relevant compounds.

Precursor for Inhibitors of Specific Enzymes (e.g., α-glucosidase, α-amylase)

Derivatives of nicotinic acid, the core structure of which is present in this compound, have shown promise as inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. d-nb.infonih.gov These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. d-nb.infonih.gov

Research has demonstrated that novel nicotinic acid derivatives can exhibit significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov For instance, a library of nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring yielded compounds with micromolar inhibition against α-amylase and inhibitory values comparable to the standard drug acarbose (B1664774) against α-glucosidase. nih.gov Mechanistic studies have revealed that these promising compounds often act via a noncompetitive inhibition mechanism, which can offer advantages in regulating enzyme function compared to competitive inhibitors. nih.gov The structural backbone provided by this compound is crucial for the synthesis of such derivatives, highlighting its potential in the development of new hypoglycemic agents.

Table 1: Inhibitory Activity of Selected Nicotinic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |

| 8 | α-Amylase | 20.5 | Noncompetitive |

| 44 | α-Amylase | 58.1 | Noncompetitive |

| 35 | α-Glucosidase | 32.9 | Noncompetitive |

| 39 | α-Glucosidase | 26.4 | Noncompetitive |

| Acarbose (Standard) | α-Amylase / α-Glucosidase | - | Competitive |

| Data sourced from a study on nicotinic acid derivatives as novel noncompetitive α-amylase and α-glucosidase inhibitors. nih.gov |

Intermediates in the Synthesis of Potential Antidepressant Drugs (via related chiral building blocks)

The synthesis of antidepressant medications often involves the use of specific chiral building blocks to ensure stereospecificity, which is crucial for therapeutic efficacy and minimizing side effects. While direct synthesis from this compound is not always the primary route, the generation of related chiral β-amino esters and other key intermediates highlights the potential of this structural motif in the development of novel antidepressant drugs. chemistryworld.comnih.gov

The synthesis of zimelidine, a selective serotonin (B10506) reuptake inhibitor (SSRI), involves a 3-(pyridin-3-yl)prop-2-en-1-amine (B3359111) derivative, showcasing the relevance of the pyridin-3-yl propanoate backbone in antidepressant drug design. nih.gov Furthermore, the development of solvent-free organocatalytic flow processes has enabled the multigram-scale production of key chiral intermediates for antidepressants like paroxetine, demonstrating the importance of efficient synthetic routes for such building blocks. chemistryworld.com The structural framework of this compound can be envisioned as a precursor to such chiral intermediates through asymmetric reduction and amination reactions.

Scaffold for Antimicrobial and Antitubercular Agent Development

The pyridine nucleus is a common feature in a vast number of drugs, and its incorporation into various heterocyclic systems has led to the discovery of potent antimicrobial and antitubercular agents. nih.gov this compound serves as a valuable starting material for the synthesis of such compounds.

Derivatives possessing a 3-pyridyl moiety have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. scielo.br For example, a series of 5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives exhibited significant antibacterial effects. scielo.br The versatility of the β-ketoester functionality in this compound allows for the construction of such complex heterocyclic systems.

In the realm of antitubercular drug discovery, pyrazolo[1,5-a]pyrimidines have emerged as a promising class of compounds. The synthesis of these scaffolds can be achieved through the condensation of aminopyrazoles with β-keto esters like ethyl 3-oxo-3-phenylpropanoate, a close structural analog of the title compound. This highlights the potential of this compound to serve as a precursor for novel antitubercular agents.

Role in Antileishmanial Compound Synthesis

The development of new antileishmanial agents is a critical area of research, and heterocyclic compounds play a significant role in this endeavor. The acyl-hydrazone scaffold, which can be derived from keto-esters, is recognized for its potential antiprotozoal activity. mdpi.com While direct synthesis from this compound is an area for further exploration, the structural components of this molecule are relevant to the design of compounds with potential antileishmanial properties. The pyridine ring, in particular, is a feature of interest in the development of new therapies against leishmaniasis.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

The biological activity of compounds derived from this compound is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different functional groups and structural modifications influence the therapeutic potency of these derivatives.

Elucidation of Structural Modulations Impacting Biological Potency

SAR studies on various classes of compounds derived from pyridyl-β-keto esters and related structures have provided valuable insights into the key structural features required for biological activity.

In the context of β-keto esters designed as antibacterial agents, the nature and position of substituents on the aromatic ring play a critical role in their activity. nih.gov Computational and in vitro studies have shown that specific substitutions can enhance the interaction of these compounds with bacterial targets, such as proteins involved in quorum sensing. nih.gov

Furthermore, in the development of antifungal agents, derivatives of 3-(heteroaryl-2-ylmethyl)thiazolidinones have been synthesized and evaluated. The nature of the heteroaryl group, which could be a pyridine ring derived from this compound, influences the antifungal spectrum and potency against various yeast strains.

The collective findings from these SAR studies underscore the importance of the pyridyl-β-ketoester scaffold as a template for the design of new therapeutic agents. By systematically modifying the structure of this compound and its derivatives, medicinal chemists can optimize their biological activity and develop more effective and selective drugs.

Allosteric Modulation Studies with Functionally Related Structures

While specific allosteric modulation studies involving this compound are not extensively documented in publicly available literature, the core structural motifs of this compound—the pyridine ring and the β-keto ester group—are present in molecules that have been investigated as allosteric modulators of various biological targets. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that can enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the protein's activity.

The pyridine moiety is a common feature in a wide range of biologically active compounds, including known allosteric modulators. For instance, derivatives of pyridine have been explored as positive allosteric modulators (PAMs) of muscarinic M1 receptors, which are targets for the treatment of cognitive deficits in conditions like Alzheimer's disease. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in ligand-receptor binding.

Similarly, the β-keto ester functional group is a versatile scaffold in medicinal chemistry. Its ability to exist in keto-enol tautomers allows for diverse interactions with biological macromolecules. Although direct evidence for its role in allosteric modulation by this compound is lacking, the electronic and structural properties of the β-keto ester could contribute to binding at an allosteric site.

Given the absence of direct studies, the potential for this compound or its derivatives to act as allosteric modulators remains a subject for future investigation. The synthesis of a library of analogous compounds with variations in the pyridine ring substitution and the ester group could be a starting point for screening against various G-protein coupled receptors (GPCRs), ion channels, and enzymes that are known to be regulated by allosteric mechanisms.

Table 1: Examples of Functionally Related Structures in Allosteric Modulation Studies

| Compound Class | Biological Target | Type of Modulation | Therapeutic Area |

| Pyridine Derivatives | Muscarinic M1 Receptor | Positive (PAM) | Alzheimer's Disease |

| Pyridine Derivatives | Metabotropic Glutamate Receptor 5 (mGluR5) | Negative (NAM) | Neurological Disorders |

| β-Keto Acid Derivatives | HIV-1 Integrase | Inhibition (Allosteric) | Antiviral |

This table presents examples of compound classes with structural similarities to this compound that have been studied as allosteric modulators. It is for illustrative purposes and does not imply that the specific compound of focus has been tested for these activities.

Mechanistic Investigations of Biological Interactions (e.g., enzyme binding studies)

Direct mechanistic investigations and enzyme binding studies for this compound are not well-reported. However, by examining studies on functionally related pyridyl β-keto esters, we can infer potential biological interactions and enzymatic targets. The β-keto ester moiety is a known pharmacophore that can participate in various binding interactions, including hydrogen bonding, metal chelation, and covalent bond formation with enzyme active sites.

Research on other β-keto esters has shown their potential as inhibitors of various enzymes. For example, some β-keto esters have been investigated as inhibitors of enzymes such as fatty acid synthase (FAS), which is a target in cancer and metabolic disorders. The mechanism of inhibition often involves the reaction of the electrophilic carbonyl carbon of the β-keto group with a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site.

Furthermore, pyridine-containing compounds have been shown to inhibit a wide array of enzymes. The nitrogen atom of the pyridine ring can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with amino acid residues. The combination of the pyridine ring and the β-keto ester in this compound could therefore lead to a synergistic or unique binding mode with specific enzymes.

A study on the enzyme (S)-1-phenylethanol dehydrogenase demonstrated its ability to catalyze the enantioselective reduction of various β-keto esters, indicating that this class of compounds can indeed fit into and interact with enzyme active sites. nih.gov While this study focused on a synthetic application, it underscores the potential for biological interactions.

Table 2: Potential Enzyme Targets for Pyridyl β-Keto Esters Based on Related Compound Studies

| Enzyme Class | Potential Mechanism of Interaction | Relevance in Disease |

| Hydrolases (e.g., proteases, esterases) | Nucleophilic attack on the carbonyl carbon of the β-keto ester. | Various (Infectious diseases, inflammation) |

| Transferases (e.g., kinases, acyltransferases) | Competition with natural substrates for the active site. | Cancer, Metabolic Disorders |

| Oxidoreductases | Interaction with cofactors (e.g., NAD+/NADH) or the active site. | Metabolic Disorders, Neurodegenerative Diseases |

| Metalloenzymes | Chelation of the metal ion in the active site by the β-keto ester moiety. | Various (e.g., hypertension, bacterial infections) |

This table outlines potential enzyme classes that could be targeted by compounds with a pyridyl β-keto ester scaffold, based on the known reactivity and binding properties of these functional groups. This is a theoretical framework in the absence of specific data for this compound.

Future research involving techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking studies would be necessary to elucidate the specific molecular interactions of this compound with any identified biological targets. Such studies would be crucial in understanding its mechanism of action and for the rational design of more potent and selective derivatives.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Conformational Analysis and Tautomeric Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in analyzing the conformational landscape and tautomeric equilibria of β-keto esters like Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. This compound can exist in keto-enol tautomeric forms, and its conformational flexibility is determined by the rotation around several single bonds.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, research on closely related 1-(n-pyridinyl)butane-1,3-diones offers valuable analogous insights. A study on these related compounds using DFT calculations at the B3LYP/6-311++G(d,p) level of theory revealed the intricate balance between different tautomers and conformers. nih.gov The relative stability of these forms is influenced by intramolecular hydrogen bonding and the position of the nitrogen atom in the pyridine (B92270) ring. nih.gov

For this compound, the principal tautomers are the keto form and the enol form, with the enol form capable of existing as different isomers (E/Z) due to the double bond. The stability of these tautomers is dictated by factors such as intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen, as well as the electronic effects of the pyridin-3-yl group.

Table 1: Predicted Relative Stabilities of Tautomers of a Related Pyridinyl Diketone Data extrapolated from studies on analogous compounds.

| Tautomer/Conformer | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Keto Form | The diketone structure. | Higher energy |

This table is illustrative and based on general principles and data from related compounds. Specific values for this compound would require dedicated computational studies.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry serves as a powerful tool to elucidate the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. The synthesis of this compound is typically achieved through a Claisen condensation reaction between ethyl nicotinate (B505614) and ethyl acetate (B1210297).

Currently, there is a lack of specific computational studies in the scientific literature that focus on the reaction mechanism for the synthesis of this compound. However, the general mechanism of the Claisen condensation is well-understood and has been the subject of broader computational investigations. These studies typically employ DFT to map the potential energy surface of the reaction, identifying the key steps of deprotonation, nucleophilic attack, and subsequent protonation.

A computational investigation into this specific reaction would likely involve:

Modeling the deprotonation of ethyl acetate by a base (e.g., sodium ethoxide).

Calculating the energy barrier for the nucleophilic attack of the resulting enolate on the carbonyl carbon of ethyl nicotinate.

Characterizing the tetrahedral intermediate and the subsequent elimination of the ethoxide leaving group.

Such a study would provide precise energetic details and a deeper understanding of the reaction kinetics and thermodynamics specific to the formation of this pyridinyl β-keto ester.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein.

As of now, there are no specific molecular docking or binding affinity prediction studies focused on this compound reported in the scientific literature. However, the pyridin-3-yl moiety is a common scaffold in many biologically active compounds, and derivatives containing this group have been the subject of numerous in silico screening studies against various therapeutic targets.

For instance, other molecules containing the pyridin-3-yl group have been investigated as potential inhibitors for targets such as VEGFR2 and EGFR, which are implicated in cancer. researchgate.net A hypothetical molecular docking study of this compound or its derivatives would involve:

Selection of a relevant biological target.

Preparation of the 3D structures of the ligand (the propanoate derivative) and the receptor (the protein).

Using a docking algorithm to predict the binding pose and score, which is an estimation of the binding affinity.

Table 2: Hypothetical Biological Targets for this compound Derivatives

| Target Class | Potential Therapeutic Area | Rationale |

|---|---|---|

| Kinases | Oncology, Inflammation | The pyridine scaffold is a known kinase inhibitor pharmacophore. |

| Dehydrogenases | Metabolic Disorders | β-keto esters can mimic natural substrates of these enzymes. |

This table is speculative and intended to illustrate the potential applications of molecular docking for this class of compounds.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

There are currently no published QSAR models specifically developed for this compound and its analogs. The development of a QSAR model for this class of compounds would require a dataset of structurally related molecules with experimentally determined biological activities against a specific target.

The general workflow for developing a QSAR model for this compound series would include:

Data Collection: Assembling a series of this compound derivatives with measured biological activity.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound.

Model Building: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While no specific models exist for this exact compound, QSAR studies have been conducted on broader classes of pyridine derivatives to predict various biological activities, including their potential as multidrug resistance modulators. nih.gov A review of the structure-activity relationships of pyridine derivatives has highlighted the importance of substituents and their positions on the pyridine ring for antiproliferative activity. nih.gov

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The structural framework of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a promising starting point for the development of new therapeutic agents. The pyridine (B92270) moiety is a common feature in many biologically active compounds, and the β-keto ester functionality allows for a wide range of chemical modifications. Future research will likely focus on the rational design and synthesis of novel derivatives with tailored biological activities.

One promising direction is the development of new antibacterial agents. Research has already demonstrated that derivatives of 3-(pyridin-3-yl)-2-oxazolidinone exhibit potent antibacterial activity against various Gram-positive bacteria. nih.gov By using this compound as a key intermediate, medicinal chemists can systematically modify the oxazolidinone ring and other parts of the molecule to optimize efficacy, broaden the spectrum of activity, and overcome existing mechanisms of drug resistance. nih.gov Furthermore, the design of β-keto esters as analogues of bacterial quorum-sensing molecules, such as N-(3-oxo-hexanoyl)-l-homoserine lactone, presents another innovative approach to developing antibacterial compounds. nih.gov

In addition to antimicrobial applications, derivatives of this compound could be explored for other therapeutic areas. For instance, related pyridinecarboxylates have shown potential as vasodilation agents. researchgate.net This suggests that by modifying the core structure of this compound, it may be possible to develop novel cardiovascular drugs. The synthesis of a diverse library of derivatives, followed by high-throughput screening, could lead to the discovery of lead compounds for a variety of diseases.

Exploration of Catalytic Applications Beyond Organic Synthesis

The tautomeric equilibrium between the keto and enol forms of β-keto esters like this compound is central to their chemical reactivity. The enol form, a β-keto-enol, is an excellent chelating ligand for a wide range of metal ions. nih.gov This property opens up possibilities for catalytic applications that extend beyond traditional organic synthesis into areas such as environmental remediation and industrial process chemistry.

A significant area of future research is the use of this compound and its derivatives as ligands in catalysts for environmental applications. For example, a novel ligand based on a β-keto-enol group embedded with pyridine and thiophene (B33073) moieties has been successfully grafted onto silica (B1680970) particles. nih.gov This creates a hybrid material capable of efficiently extracting heavy metal ions such as Cu(II), Zn(II), Cd(II), and Pb(II) from aqueous solutions through solid-phase extraction. nih.gov Similarly, this compound could be functionalized and immobilized on solid supports to create selective and reusable catalysts or sorbents for the removal of pollutants from water.

Furthermore, the coordination complexes formed between this compound and various metals could themselves be catalytically active. Pyridine-containing ligands are known to form robust complexes with metals like nickel, which have shown catalytic activity in important chemical transformations such as Suzuki-Miyaura cross-coupling reactions. rsc.org Future work could explore the synthesis of novel metal complexes of this compound and screen them for catalytic activity in a variety of reactions, including oxidation, reduction, and carbon-carbon bond formation, with a focus on green and sustainable chemical processes.

Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for the rapid synthesis and screening of large numbers of chemical compounds has driven the development of automated synthesis and flow chemistry platforms. The chemical properties of this compound make it an ideal candidate for integration into these modern synthetic workflows.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. researchgate.netresearchgate.net The synthesis of pyridyl ketones and related α-ketoesters has been successfully demonstrated using continuous flow reactors. researchgate.netnih.gov These methods often allow for the safe use of reactive intermediates and can significantly reduce reaction times. Future research will likely focus on developing robust and efficient flow-based syntheses of this compound and its derivatives.

The integration of this compound into automated synthesis platforms would enable the rapid generation of large libraries of derivatives for biological screening. researchgate.net By combining flow chemistry with automated purification and analysis, it will be possible to accelerate the drug discovery process and explore the structure-activity relationships of novel compounds based on the this compound scaffold. This "enabling technology" has great potential for the synthesis of a variety of heterocyclic compounds that require careful handling of reagents and reaction conditions. researchgate.netuc.pt

Potential Applications in Advanced Materials Science or Supramolecular Chemistry

The pyridine ring is a key building block in supramolecular chemistry due to its ability to form predictable and directional non-covalent interactions, particularly hydrogen bonds. nih.govresearchgate.net The hydroxyl group of the enol form of this compound can act as a hydrogen bond donor, while the pyridine nitrogen is an excellent hydrogen bond acceptor. This donor-acceptor pairing can be exploited to construct well-defined supramolecular assemblies.

Future research could explore the use of this compound in the design of co-crystals and other molecular solids with tailored properties. The hydroxyl...pyridine supramolecular heterosynthon is a highly robust and frequently observed interaction in crystal engineering. nih.govresearchgate.net By co-crystallizing this compound with other molecules, it may be possible to create new materials with interesting optical, electronic, or mechanical properties. The self-assembly of pyridine-containing macrocycles has been shown to form complex structures, such as nanotubes, and to exhibit strong binding to anions and other guest molecules. rsc.orgrsc.org

In the realm of advanced materials, the β-keto-enol functionality can be used to create hybrid organic-inorganic materials. As previously mentioned, the immobilization of a related pyridyl β-keto-enol onto a silica surface resulted in a material with a high capacity for adsorbing heavy metals. nih.gov This approach could be extended to create functional materials for a variety of applications, including catalysis, sensing, and separations. Furthermore, the incorporation of fluorine atoms into β-keto esters can lead to materials with unique properties, such as hydrophobicity and thermal stability, which are valuable in the development of liquid crystals, photovoltaic solar cells, and other advanced materials. mdpi.com

Q & A

(Basic) What are the established synthetic routes for Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, and how do their yields compare?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 3-aminoindole derivatives with this compound in absolute ethanol, catalyzed by glacial acetic acid and Drierite, followed by purification via flash chromatography . Alternative routes include using ethyl isonicotinoylacetate and acetic acid derivatives, with yields ranging from 42% to 86% depending on the starting materials and reaction conditions . Lower yields in some pathways may arise from incomplete reactions or side-product formation, necessitating rigorous TLC monitoring .

(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?

Post-synthesis characterization involves:

- NMR spectroscopy to confirm molecular structure, particularly the ester carbonyl (δ ~170 ppm) and pyridinyl proton signals.

- X-ray crystallography (e.g., using SHELX software) for resolving crystal structures and stereochemical details .

- HPLC-MS for purity assessment and molecular weight verification, as demonstrated in similar β-keto ester derivatives .

(Advanced) How can reaction conditions be optimized to enhance stereoselective synthesis or biocatalytic reduction of this compound?

For stereoselective synthesis , enzymatic approaches using ketoreductases (e.g., ChKRED12) are effective. Key parameters include:

- Temperature optimization : Activity peaks at 30–40°C, with deviations leading to enzyme denaturation .

- Substrate specificity : Enzymes like ChKRED12 show higher activity toward thienyl or pyridinyl substrates due to π-π interactions .

- Solvent systems : Aqueous-organic biphasic systems improve enantioselectivity (e.g., >99% ee achieved in similar β-keto esters) .

(Advanced) How can researchers resolve contradictions in reported synthetic yields or enantiomeric excess (ee) values?

Discrepancies in yields (e.g., 42% vs. 86% ) often stem from:

- Catalyst selection : Acidic vs. basic conditions alter reaction pathways.

- Purification methods : Flash chromatography vs. recrystallization impacts recovery rates.

- Enzymatic batch variability : Differences in enzyme purity or expression systems (e.g., SDS-PAGE validation is critical ).

Systematic replication under controlled conditions (pH, temperature, catalyst loading) is recommended to identify optimal protocols.

(Advanced) What computational tools are used to predict reactivity or binding interactions of this compound?

- Molecular Dynamics (MD) Simulations : Predict conformational stability and solvent interactions .

- Docking Studies : Analyze binding affinity with enzymes (e.g., ketoreductases) using AutoDock or Schrödinger Suite.

- DFT Calculations : Assess electronic properties of the β-keto ester group, which influence nucleophilic attack sites .

(Basic) What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

- Heterocyclic synthesis : Building block for pyrroloquinolinones and other bioactive scaffolds .

- Enzyme inhibition studies : The pyridinyl group mimics cofactor binding in kinase assays .

- Prodrug development : Ester hydrolysis in vivo can release active carboxylic acid metabolites .

(Advanced) How does the pyridinyl substituent influence the compound’s chemical reactivity compared to aryl or alkyl analogs?

The pyridinyl group enhances:

- Electron-withdrawing effects , increasing electrophilicity of the β-keto ester for nucleophilic additions.

- Metal coordination capacity , useful in catalysis (e.g., Pd-mediated cross-coupling) .

- Solubility profiles , improving bioavailability in aqueous biological assays compared to hydrophobic aryl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.